2-Chloropyrimidine-5-carboxylic acid

Catalog No.
S802022
CAS No.
374068-01-6
M.F
C5H3ClN2O2
M. Wt
158.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropyrimidine-5-carboxylic acid

CAS Number

374068-01-6

Product Name

2-Chloropyrimidine-5-carboxylic acid

IUPAC Name

2-chloropyrimidine-5-carboxylic acid

Molecular Formula

C5H3ClN2O2

Molecular Weight

158.54 g/mol

InChI

InChI=1S/C5H3ClN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)

InChI Key

DUCXUPKLVVSJKA-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=C(C=NC(=N1)Cl)C(=O)O

The exact mass of the compound 2-chloropyrimidine-5-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloropyrimidine-5-carboxylic acid (CAS 374068-01-6) is a bifunctional heterocyclic building block widely procured for the synthesis of kinase inhibitors, targeted covalent inhibitors (TCIs), and agrochemicals. Featuring a highly electron-deficient pyrimidine core, the 2-chloro position is kinetically primed for nucleophilic aromatic substitution (SNAr), while the 5-carboxylic acid provides a reliable handle for amide bond formation or esterification. For industrial and laboratory buyers, this compound offers a critical balance: it is significantly more reactive than its pyridine analogs, yet avoids the hydrolytic instability and high costs associated with fluorinated pyrimidines. Its ability to undergo sequential, metal-free functionalization at two distinct sites makes it a high-ROI precursor for complex API manufacturing [1].

Substituting 2-chloropyrimidine-5-carboxylic acid with cheaper or more common analogs severely disrupts synthetic workflows. Replacing it with 2-chloropyridine-5-carboxylic acid drastically reduces SNAr reactivity, often forcing the introduction of expensive palladium catalysts or harsh thermal conditions (>100 °C) to achieve nucleophilic displacement[1]. Conversely, attempting to use 5-bromo-2-chloropyrimidine as a substitute removes the carboxylic acid handle, necessitating trace-metal-dependent cross-coupling to functionalize the 5-position, which complicates downstream purification in pharmaceutical synthesis. Furthermore, substituting with 2-fluoropyrimidine-5-carboxylic acid introduces severe hydrolytic instability, leading to rapid degradation into inert 2-hydroxy byproducts during standard aqueous workups or ambient storage. Therefore, the exact chloro-pyrimidine-carboxylic acid configuration is indispensable for chemoselective, metal-free bifunctionalization.

Kinetic Advantage in Nucleophilic Aromatic Substitution (SNAr)

The introduction of a second nitrogen atom in the pyrimidine ring dramatically lowers the LUMO energy compared to pyridine analogs. Quantitative kinetic studies demonstrate that 2-chloropyrimidine derivatives are approximately 10^8 times more reactive toward nucleophiles (such as amines and thiols) than their 2-chloropyridine counterparts under identical SNAr conditions [1]. This allows 2-chloropyrimidine-5-carboxylic acid to undergo displacement at mild temperatures (e.g., 20–60 °C), whereas the pyridine baseline often requires transition-metal catalysis or temperatures exceeding 100 °C.

Evidence DimensionRelative SNAr reaction rate
Target Compound Data~10^8 relative rate (Pyrimidine core)
Comparator Or Baseline2-Chloropyridine-5-carboxylic acid (Pyridine core, relative rate 1)
Quantified Difference100,000,000-fold kinetic acceleration
ConditionsStandard SNAr conditions (amine nucleophiles in polar aprotic or aqueous solvents)

Eliminates the need for expensive palladium catalysts and harsh heating during the functionalization of the 2-position, streamlining scale-up manufacturing.

Temperature-Controlled Orthogonal Functionalization

2-Chloropyrimidine-5-carboxylic acid exhibits highly differentiated reactivity between its 5-carboxylic acid and 2-chloro groups. Research demonstrates that activating the carboxylic acid to an acid chloride allows for selective amide coupling with benzylic amines at 0 °C without displacing the 2-chloro group. However, raising the temperature above 10 °C triggers competitive SNAr at the 2-position [1]. This sharp temperature boundary provides a reliable, metal-free switch for sequential bifunctionalization, a level of control not achievable with generic dihalopyrimidines like 5-bromo-2-chloropyrimidine.

Evidence DimensionOrthogonal functionalization pathway
Target Compound DataMetal-free amide coupling at 0 °C (yields up to 80%); SNAr occurs at >10 °C
Comparator Or Baseline5-Bromo-2-chloropyrimidine (Requires Pd/ligand catalysis for 5-position coupling)
Quantified DifferenceEliminates 100% of transition metal catalyst costs for bifunctionalization
ConditionsAcid chloride activation followed by amine addition in DCM

Allows buyers to synthesize complex bifunctional pharmaceutical intermediates without relying on expensive, trace-metal-contaminating cross-coupling steps.

Hydrolytic Stability and Benchtop Handling

While 2-fluoropyrimidine-5-carboxylic acid offers even higher SNAr reactivity, the C-F bond adjacent to two ring nitrogens is highly susceptible to spontaneous hydrolysis under ambient atmospheric moisture or mild aqueous basic conditions. In contrast, 2-chloropyrimidine-5-carboxylic acid maintains a stable shelf life when stored at 0–8 °C and tolerates aqueous workups (such as LiOH-mediated ester hydrolysis) without degrading into the SNAr-inert 2-hydroxypyrimidine-5-carboxylic acid [1].

Evidence DimensionResistance to spontaneous hydrolysis
Target Compound DataStable during 4N LiOH/THF hydrolysis overnight; shelf-stable at 0-8 °C
Comparator Or Baseline2-Fluoropyrimidine-5-carboxylic acid (Requires strict anhydrous conditions)
Quantified DifferenceSubstantially higher hydrolytic half-life, avoiding >50% yield losses to 2-hydroxy byproducts
ConditionsAmbient moisture and standard aqueous basic workup

Reduces procurement waste and eliminates the need for strict anhydrous storage protocols, lowering overall handling costs.

Synthesis of Targeted Covalent Inhibitors (TCIs) and Kinase Inhibitors

2-Chloropyrimidine-5-carboxylic acid is a highly efficient precursor for assembling pyrimidine-based covalent inhibitors. The 5-carboxylic acid allows for the rapid attachment of complex amine recognition elements via amide coupling at 0 °C, while the 2-chloro group is subsequently displaced by thiols or amines to install the covalent warhead or hinge-binding motif. This metal-free pathway ensures high-purity API synthesis without heavy metal contamination [1].

DNA-Encoded Library (DEL) and RNA-Conjugate Synthesis

Due to its extreme SNAr reactivity under mild, aqueous-compatible conditions, this compound is highly suited for modifying sensitive biomolecules. It has been actively utilized in the sequence-specific installation of aryl groups to RNA via DNA-catalyst conjugates, where the 2-chloro position undergoes displacement by amine-modified nucleic acids at 37 °C without degrading the oligonucleotide backbone [2].

Agrochemical Discovery and Herbicide Formulation

The compound serves as an essential building block in the development of novel crop protection agents. The ability to independently functionalize the 2- and 5-positions allows agrochemical researchers to rapidly generate structure-activity relationship (SAR) libraries, optimizing the lipophilicity and target-binding of new herbicides and fungicides while maintaining low cost-of-goods (COGs) for industrial scale-up.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

157.9883050 Da

Monoisotopic Mass

157.9883050 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Chloropyrimidine-5-carboxylic acid

Dates

Last modified: 08-15-2023

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